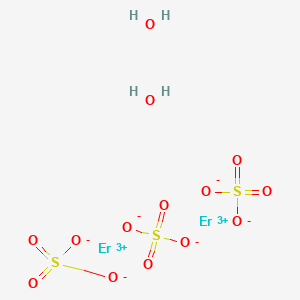
Erbium(III) sulphate dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erbium(III) sulphate dihydrate, with the chemical formula Er2(SO4)3·2H2O, is a compound of erbium, a rare earth element. This compound is known for its unique properties and applications in various fields, including materials science and chemistry. Erbium itself is a member of the lanthanide series and is known for its pink-colored salts and compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Erbium(III) sulphate dihydrate can be synthesized through the reaction of erbium oxide (Er2O3) with sulfuric acid (H2SO4). The reaction typically involves dissolving erbium oxide in a concentrated sulfuric acid solution, followed by crystallization to obtain the dihydrate form. The reaction can be represented as follows:
Er2O3+3H2SO4→Er2(SO4)3+3H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity starting materials and controlled crystallization processes are crucial for producing this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Erbium(III) sulphate dihydrate undergoes various chemical reactions, including:
Oxidation: Erbium(III) compounds can be oxidized to form higher oxidation state compounds, although this is less common.
Reduction: Reduction reactions can convert erbium(III) to lower oxidation states, but these reactions are typically more complex.
Substitution: Erbium(III) sulphate can undergo substitution reactions where the sulphate ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas (H2) and oxidizing agents like oxygen (O2). The conditions for these reactions vary depending on the desired products and the specific reaction being carried out.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce erbium oxides, while substitution reactions can yield various erbium salts.
Aplicaciones Científicas De Investigación
Erbium(III) sulphate dihydrate has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other erbium compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: Explored for its potential in medical imaging and therapeutic applications.
Industry: Utilized in the production of specialty glasses and ceramics, particularly those with unique optical properties.
Mecanismo De Acción
The mechanism by which erbium(III) sulphate dihydrate exerts its effects is primarily related to its ability to interact with other compounds and materials. The erbium ions (Er3+) can participate in various chemical reactions, influencing the properties of the resulting products. The molecular targets and pathways involved depend on the specific application and the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
Erbium(III) chloride (ErCl3): A compound with similar properties but different applications, particularly in the production of erbium-doped materials.
Erbium(III) nitrate (Er(NO3)3): Another erbium compound used in various chemical syntheses and applications.
Erbium(III) oxide (Er2O3): A commonly used erbium compound with applications in materials science and optics.
Uniqueness
Erbium(III) sulphate dihydrate is unique due to its specific chemical composition and properties, which make it suitable for certain applications that other erbium compounds may not be ideal for. Its dihydrate form also provides distinct advantages in terms of stability and solubility.
Propiedades
Fórmula molecular |
Er2H4O14S3 |
|---|---|
Peso molecular |
658.7 g/mol |
Nombre IUPAC |
erbium(3+);trisulfate;dihydrate |
InChI |
InChI=1S/2Er.3H2O4S.2H2O/c;;3*1-5(2,3)4;;/h;;3*(H2,1,2,3,4);2*1H2/q2*+3;;;;;/p-6 |
Clave InChI |
MMWSHWSISACOSB-UHFFFAOYSA-H |
SMILES canónico |
O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Er+3].[Er+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


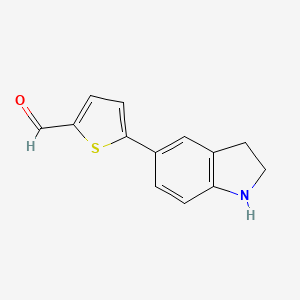
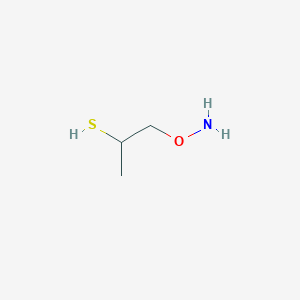


![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)
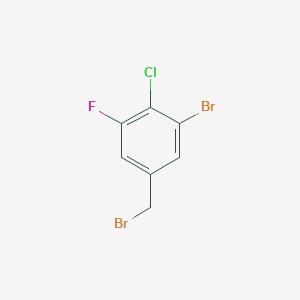
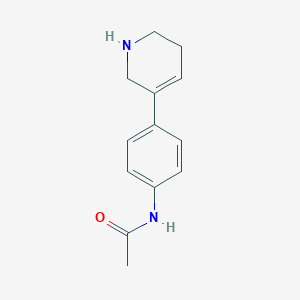
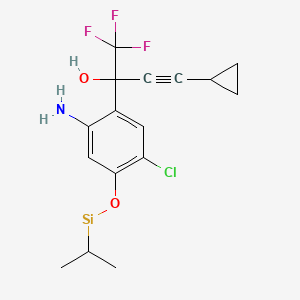


![Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate](/img/structure/B12849771.png)
